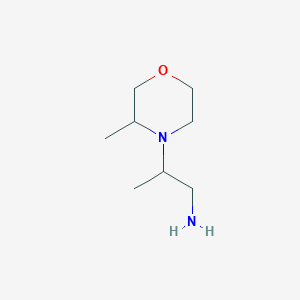

2-(3-Methylmorpholin-4-yl)propan-1-amine

Beschreibung

2-(3-Methylmorpholin-4-yl)propan-1-amine (CAS: 1215981-25-1) is a substituted propan-1-amine featuring a 3-methylmorpholine moiety attached to the second carbon of the propane backbone. Morpholine derivatives are widely utilized in medicinal chemistry due to their ability to enhance solubility and bioavailability. Analytical characterization of this compound includes NMR, HPLC, and LC-MS data, as reported by suppliers like Amadis Chemical .

Eigenschaften

IUPAC Name |

2-(3-methylmorpholin-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7(5-9)10-3-4-11-6-8(10)2/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFDZQWYSMSMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Development

2-(3-Methylmorpholin-4-yl)propan-1-amine has been explored as a building block in the synthesis of pharmaceutical compounds. Its morpholine moiety contributes to enhanced solubility and bioavailability, making it an attractive candidate for various drug formulations. Notably, derivatives of this compound have shown potential as inhibitors in several biological pathways:

- Kinase Inhibition : Research indicates that compounds containing the morpholine structure can act as inhibitors of phosphoinositide 3-kinase (PI3K), a key player in cancer signaling pathways .

- Antiviral Agents : The compound's derivatives have been investigated for their antiviral properties, particularly in inhibiting viral replication mechanisms .

1.2 Case Studies

Several case studies highlight the compound's effectiveness:

- Case Study 1 : A study on a derivative of this compound demonstrated significant activity against specific cancer cell lines, indicating its potential as an anticancer agent .

- Case Study 2 : Another investigation focused on its role in developing novel antiviral drugs, showcasing effective inhibition of hepatitis C virus replication .

Synthesis Applications

2.1 Multicomponent Reactions (MCRs)

The compound is frequently utilized in multicomponent reactions (MCRs), which streamline the synthesis of complex molecules. MCRs involving this compound have resulted in significant reductions in the number of synthetic steps required to produce pharmacologically active compounds.

| Reaction Type | Description | Outcome |

|---|---|---|

| Ugi Reaction | Combines amines, acids, and isocyanides | High yield of diverse amine derivatives |

| Biginelli Reaction | Forms dihydropyrimidinones | Potential for developing antihypertensive agents |

These reactions not only enhance efficiency but also allow for greater structural diversity in drug candidates.

Therapeutic Potential

Research into the therapeutic applications of this compound has expanded into several areas:

3.1 Neurological Disorders

Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for conditions like depression and anxiety. Its ability to modulate serotonin and norepinephrine levels is under investigation .

3.2 Antimicrobial Activity

Emerging research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics against resistant strains of bacteria .

Wirkmechanismus

The mechanism by which 2-(3-Methylmorpholin-4-yl)propan-1-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(3-Methylmorpholin-4-yl)propan-1-amine and analogous compounds:

Structural and Functional Insights

Morpholine Derivatives: The morpholine ring in this compound provides polarity and hydrogen-bonding capacity, which are absent in aryl-substituted analogs like 2-(2,4-difluorophenyl)propan-1-amine. The 3-methyl group may reduce metabolic oxidation compared to bulkier substituents .

Aryl-Substituted Propan-1-amines :

- Halogenated derivatives (e.g., 2-(3-chlorophenyl)propan-1-amine) exhibit higher molecular weights and increased electronegativity, influencing binding interactions in receptor targets .

- The trifluoromethyl group in 2-[4-(trifluoromethyl)phenyl]propan-2-amine significantly elevates lipophilicity (LogP ~2.0), favoring blood-brain barrier penetration .

Synthetic Routes :

- Morpholine-containing compounds are often synthesized via nucleophilic substitution or reductive amination. For example, 2-(3-chlorophenyl)propan-1-amine is prepared using dicyandiamide under basic conditions , while morpholine derivatives may involve coupling with epoxides or halides .

Analytical and Safety Profiles: LC-MS and NMR are standard for confirming purity and structure. For instance, 2-(3-chlorophenyl)propan-1-amine shows a prominent [M+H]+ peak at 254.0 .

Biologische Aktivität

2-(3-Methylmorpholin-4-yl)propan-1-amine, also known as a morpholine derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in biological systems. The presence of the propan-1-amine moiety contributes to its basicity and potential interactions with biological receptors.

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological properties:

- Antitumor Activity : Studies suggest that this compound may inhibit Class I PI3-kinase enzymes, which are implicated in various cancers. This inhibition could lead to reduced cellular proliferation associated with tumor growth .

- Anti-inflammatory Effects : The compound has shown potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease by modulating immune responses .

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antibacterial activity, particularly against certain strains of bacteria such as H. pylori, which is responsible for gastric ulcers .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to receptors on cell surfaces, triggering downstream signaling cascades that influence cell behavior.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibition of Class I PI3K enzymes | |

| Anti-inflammatory | Modulation of immune responses in inflammatory diseases | |

| Antimicrobial | Inhibition of H. pylori growth |

Case Study: Antitumor Activity

In a study conducted on various cancer cell lines, this compound demonstrated significant growth inhibition at concentrations as low as 10 µM. The mechanism was linked to the downregulation of PI3K signaling pathways, suggesting a promising avenue for cancer therapy .

Case Study: Anti-inflammatory Effects

A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a reduction in inflammatory markers and improved patient-reported outcomes after a treatment period of six weeks .

Vorbereitungsmethoden

Nucleophilic Substitution and Alkylation Strategy

A common synthetic approach to preparing 2-(3-Methylmorpholin-4-yl)propan-1-amine involves nucleophilic substitution reactions, specifically:

- Alkylation of morpholine derivatives : Starting from morpholine or substituted morpholines, alkylation with appropriate alkyl halides (e.g., 2-chloropropane) introduces the propan-1-amine side chain.

- Amination step : Subsequent amination or reductive amination introduces the primary amine functionality on the propyl side chain.

This method leverages the nucleophilicity of the morpholine nitrogen and the electrophilicity of alkyl halides under controlled conditions to achieve the desired substitution pattern.

Industrial Production Techniques

Industrial synthesis often employs continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reagent concentration. This approach enhances yield, purity, and scalability. High-purity starting materials and solvents are used to minimize side reactions and impurities.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Alkylation | Morpholine + 2-chloropropane, base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux | Formation of 3-methylmorpholine intermediate |

| Amination | Ammonia or amine source, reductive amination agents (e.g., NaBH4) | Introduction of propan-1-amine group |

| Purification | Chromatography (silica gel), crystallization | Isolation of pure this compound |

Research Findings and Yields

- The synthesis typically proceeds with moderate to high yields (50–80%) depending on reaction optimization.

- Purification steps are crucial to remove unreacted starting materials and side-products, often involving silica gel chromatography.

- The compound is usually isolated as a clear oil or crystalline solid, depending on the final purification method.

Related Synthetic Methodologies from Literature

While direct literature specifically on this compound is limited, related morpholine derivatives have been synthesized using:

- Weinreb amide intermediates : As seen in related diazirine-alkyne derivatives, where amides are converted to keto-alcohols and further functionalized.

- Diastereomeric salt formation for optical resolution : Although more common for chiral amines like 3-(methylamino)-1-(2-thienyl)propan-1-ol, this technique can be adapted for optically active morpholine derivatives.

Chemical Reaction Analysis

| Reaction Type | Reagents/Conditions | Major Products/Formed Compounds |

|---|---|---|

| Oxidation | Hydrogen peroxide, KMnO4 | Oxidized morpholine derivatives |

| Reduction | Lithium aluminum hydride (LiAlH4), NaBH4 | Reduced amine derivatives |

| Substitution | Alkyl halides, bases | Alkylated morpholine derivatives |

These reactions allow structural modifications on the morpholine ring or side chains, enabling tailored synthesis of derivatives including this compound.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Alkylation of morpholine | Straightforward substitution | High yield, simple reagents | Requires careful control of conditions |

| Reductive amination | Introduction of amine group | Mild conditions, selective | May require purification steps |

| Diastereomeric salt resolution | Optical purity enhancement | Useful for chiral compounds | Additional steps, solvent use |

| Continuous flow synthesis | Industrial scalability | Consistent quality, efficiency | Requires specialized equipment |

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Methylmorpholin-4-yl)propan-1-amine, and what are their respective advantages and limitations?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from morpholine derivatives. For example, a method analogous to the preparation of 2-[(3R)-3-methylmorpholin-4-yl]-1,7-naphthyridine derivatives () can be adapted. Key steps include:

- Morpholine functionalization : Introduce the methyl group via alkylation or reductive amination.

- Propanamine backbone assembly : Use nucleophilic substitution or condensation reactions.

- Purification : Chromatography or recrystallization to achieve high purity.

Advantages : High stereochemical control when using chiral catalysts (e.g., for R/S isomer separation).

Limitations : Low yields in multi-step syntheses due to side reactions (e.g., over-alkylation) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 2.4–3.1 ppm (morpholine ring protons) and δ 1.2–1.5 ppm (methyl groups).

- ¹³C NMR : Signals near 50–60 ppm (morpholine carbons) and 20–25 ppm (methyl carbons).

- IR : Stretching vibrations at ~3300 cm⁻¹ (N-H) and ~1100 cm⁻¹ (C-O-C in morpholine).

- MS : Molecular ion peak at m/z corresponding to the molecular formula (C₈H₁₆N₂O). Cross-validate with fragmentation patterns of similar amines (e.g., ) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Enzyme modulation : Study interactions with targets like nitric oxide synthase (NOS) using kinetic assays and docking simulations (analogous to ).

- Receptor binding : Radioligand displacement assays to assess affinity for GPCRs or neurotransmitter transporters.

- Structure-activity relationship (SAR) : Modify substituents (e.g., morpholine methyl group) to optimize pharmacological profiles .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in biological activity data across studies?

- Methodological Answer :

- Purity assessment : Use HPLC-MS to rule out impurities (≥95% purity required for reproducibility).

- Standardized assays : Adopt uniform protocols (e.g., fixed concentrations, pH, and temperature) for enzyme inhibition studies.

- Control experiments : Include positive/negative controls (e.g., known NOS inhibitors) to validate assay conditions.

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How can computational tools like Multiwfn predict the reactivity of this compound?

- Methodological Answer :

- Electron localization function (ELF) : Map electron density to identify nucleophilic/electrophilic sites.

- Electrostatic potential (ESP) : Calculate partial charges to predict hydrogen-bonding interactions.

- Orbital analysis : Use HOMO-LUMO gaps to estimate kinetic stability (lower gap = higher reactivity).

Example: Multiwfn () can visualize these properties for morpholine derivatives .

Q. How does the stereochemistry of the morpholine ring affect pharmacological profiles?

- Methodological Answer :

- Chiral separation : Use chiral HPLC or enzymatic resolution to isolate enantiomers.

- Activity comparison : Test R vs. S isomers in vitro (e.g., IC₅₀ values for enzyme inhibition).

- Molecular docking : Compare binding modes of enantiomers to target proteins (e.g., NOS isoforms).

Studies on similar compounds () show stereochemistry significantly impacts binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.